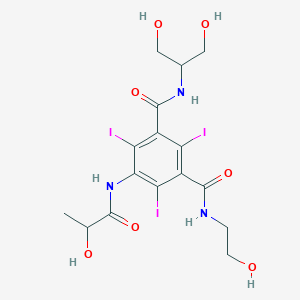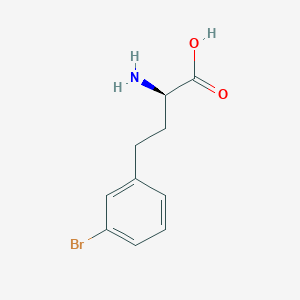![molecular formula C11H20N2O B12286850 10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)
10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 10-Propyl-3,10-diazabicyclo[4.3.1]décan-4-one est un composé bicyclique de formule moléculaire C11H20N2O. Il se caractérise par sa structure unique, qui comprend un noyau diazabicyclodécanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 10-Propyl-3,10-diazabicyclo[4.3.1]décan-4-one implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la cyclisation d'une diamine appropriée avec une cétone. Les conditions réactionnelles impliquent souvent l'utilisation d'un solvant tel que l'éthanol ou le méthanol, et la réaction est effectuée à des températures élevées pour faciliter la formation de la structure bicyclique .
Méthodes de production industrielle
En milieu industriel, la production de la 10-Propyl-3,10-diazabicyclo[4.3.1]décan-4-one peut impliquer une synthèse à grande échelle utilisant des réacteurs discontinus ou à écoulement continu. Les paramètres réactionnels, tels que la température, la pression et la concentration des réactifs, sont optimisés pour maximiser le rendement et la pureté. Le produit est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
La 10-Propyl-3,10-diazabicyclo[4.3.1]décan-4-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où un nucléophile remplace un groupe fonctionnel dans la molécule
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en solution aqueuse
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de composés diazabicyclo substitués
Applications de la recherche scientifique
La 10-Propyl-3,10-diazabicyclo[4.3.1]décan-4-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs
Mécanisme d'action
Le mécanisme d'action de la 10-Propyl-3,10-diazabicyclo[4.3.1]décan-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Cette interaction peut conduire à l'inhibition ou à l'activation de voies biochimiques, entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 10-Méthyl-3,10-diazabicyclo[4.3.1]décan-4-one
- 10-Isopropyl-3,10-diazabicyclo[4.3.1]décan-4-one
Unicité
La 10-Propyl-3,10-diazabicyclo[4.3.1]décan-4-one est unique en raison de sa substitution propylique spécifique, qui peut influencer sa réactivité chimique et son activité biologique. Comparé à ses analogues méthylique et isopropylique, le groupe propyle peut conférer des propriétés stériques et électroniques différentes, conduisant à des interactions distinctes avec les cibles moléculaires et à des applications différentes dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
10-propyl-3,10-diazabicyclo[4.3.1]decan-4-one |
InChI |
InChI=1S/C11H20N2O/c1-2-6-13-9-4-3-5-10(13)8-12-11(14)7-9/h9-10H,2-8H2,1H3,(H,12,14) |
Clé InChI |
LMGMIGGOSRGRHB-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2CCCC1CNC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)
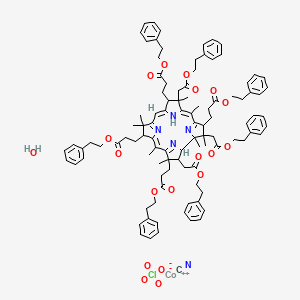
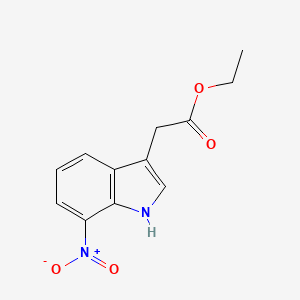
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12286790.png)
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)
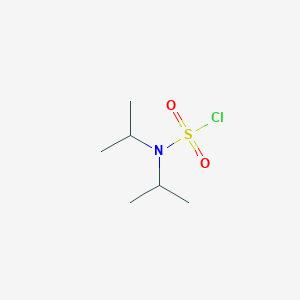
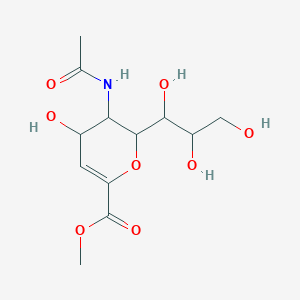
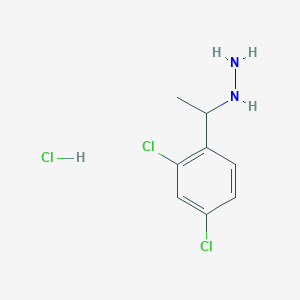
![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
